Ergoline

Catalog No.
S624520
CAS No.
478-88-6
M.F
C14H16N2
M. Wt
212.29 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ergoline

CAS Number

478-88-6

Product Name

Ergoline

IUPAC Name

(6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C14H16N2/c1-3-11-10-4-2-6-15-13(10)7-9-8-16-12(5-1)14(9)11/h1,3,5,8,10,13,15-16H,2,4,6-7H2/t10-,13-/m1/s1

InChI Key

RHGUXDUPXYFCTE-ZWNOBZJWSA-N

SMILES

C1CC2C(CC3=CNC4=CC=CC2=C34)NC1

Synonyms

Ergoline, Ergolines

Canonical SMILES

C1CC2C(CC3=CNC4=CC=CC2=C34)NC1

Isomeric SMILES

C1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1

Ergoline is an ergoline alkaloid, a diamine, an indole alkaloid fundamental parent and an indole alkaloid.
A series of structurally-related alkaloids that contain the ergoline backbone structure.

Ergoline (CAS 478-88-6) is the fundamental tetracyclic parent scaffold of the ergot alkaloid family, characterized by its rigid indolo[4,3-fg]quinoline core [1]. In commercial procurement, unsubstituted ergoline serves as a highly prized, advanced building block for pharmaceutical discovery, particularly for designing selective serotonin (5-HT) and dopamine (D2) receptor modulators. By providing the pre-assembled tetracyclic pharmacophore, this compound allows medicinal chemists to bypass notoriously low-yielding de novo syntheses of the ring system. This enables direct, late-stage functionalization at the critical N6 and C8 positions for applications ranging from neurodegenerative disease therapeutics to novel antiparasitic agents, making it an essential procurement choice for high-throughput library generation.

Substituting pure, unsubstituted ergoline with simpler precursors (like indole derivatives) or more advanced natural isolates (like lysergic acid) critically compromises synthetic efficiency and structural freedom. De novo construction of the ergoline core from simple indoles involves 10 to 20 synthetic steps with overall yields frequently falling below 5%, rendering it unviable for rapid commercial library generation [1]. Conversely, utilizing advanced precursors like lysergic acid introduces strict regulatory compliance burdens (as a scheduled precursor) and restricts chemical space due to its pre-existing N6-methyl and C8-carboxylic acid groups. Furthermore, complex ergot extracts suffer from spontaneous C8 epimerization via keto-enol tautomerism [2]. The unsubstituted ergoline core provides a stereochemically stable, 'blank canvas' for precise, targeted derivatization.

Bypass of Low-Yielding De Novo Core Synthesis

De novo total synthesis of the tetracyclic ergoline core is notoriously inefficient due to complex stereochemical and ring-closing requirements. Literature benchmarks for asymmetric synthesis from 4-bromoindole report overall yields as low as 0.4% over 20 steps, while shorter routes achieve only ~3.9% over 11 steps [1]. Procuring the pre-formed ergoline scaffold provides 100% immediate availability of the core, eliminating months of precursor synthesis and massive reagent waste.

Evidence DimensionOverall synthetic yield of the tetracyclic core
Target Compound Data100% (Commercially procured intact scaffold)
Comparator Or BaselineDe novo synthesis from 4-bromoindole (0.4% to 3.9% overall yield)
Quantified Difference>96% reduction in material loss and elimination of 11-20 synthetic steps
ConditionsMulti-step total synthesis vs. direct commercial procurement

Procuring the intact scaffold is mandatory for viable commercial library generation, as building the core in-house is economically and temporally prohibitive.

Regulatory and Structural Flexibility vs. Lysergic Acid

While lysergic acid is a common advanced precursor, it is a strictly regulated chemical and is structurally restricted by a native N6-methyl and C8-carboxyl group[1]. Unsubstituted ergoline lacks these functional groups, offering an unfunctionalized secondary amine at N6 and an unsubstituted C8 position. This permits the synthesis of novel aza-analogous or C8-divergent libraries that cannot be easily accessed from lysergic acid without complex, low-yielding dealkylation and decarboxylation steps.

Evidence DimensionStructural and regulatory baseline
Target Compound DataUnsubstituted N6/C8 positions; standard chemical procurement
Comparator Or BaselineLysergic Acid (Pre-methylated N6, pre-carboxylated C8; Schedule I precursor)
Quantified DifferenceEliminates 2 required deprotection/cleavage steps for divergent SAR and removes DEA/Table I compliance hurdles
ConditionsPrecursor selection for novel non-hallucinogenic 5-HT/D2 modulator synthesis

Unsubstituted ergoline allows unrestricted chemical space exploration without the severe legal and logistical bottlenecks associated with regulated ergot derivatives.

Avoidance of Spontaneous C8 Epimerization

Advanced ergot alkaloids and simple lysergic acid amides are highly susceptible to epimerization at the C8 position (yielding 8R and 8S mixtures) driven by keto-enol tautomerism of the C8 carbonyl[1]. Because unsubstituted ergoline lacks the C8 carbonyl moiety entirely, it cannot undergo this specific tautomerization pathway. This ensures that the base scaffold remains stereochemically stable during storage and early-stage functionalization, preventing the up to 50% loss of active isomers typically seen in functionalized ergot extracts.

Evidence DimensionSpontaneous C8 epimerization rate during handling
Target Compound DataStable (Lacks C8 keto-enol tautomerization mechanism)
Comparator Or BaselineLysergic acid derivatives / Ergopeptines (High epimerization, often reaching 50:50 to 70:30 R:S mixtures)
Quantified DifferencePrevents up to 50% loss of the desired stereoisomer during precursor storage and handling
ConditionsStandard laboratory storage and solution-phase handling

Using the unsubstituted core prevents costly chiral purification steps required when working with pre-functionalized, epimerization-prone ergot derivatives.

Pre-organized Rigid Pharmacophore for Monoaminergic Receptors

In drug discovery targeting 5-HT and D2 receptors, flexible precursors like tryptamine suffer from high entropic penalties upon binding. The ergoline scaffold provides a rigidified, tetracyclic conformation that intrinsically mimics bioaminergic transmitters, yielding sub-nanomolar binding affinities when appropriately substituted[1]. Starting with the pre-organized ergoline core rather than building from flexible indoles guarantees a higher baseline docking efficiency and allows medicinal chemists to focus solely on distal substitutions.

Evidence DimensionConformational rigidity and baseline pharmacophore organization
Target Compound DataTetracyclic rigid core (pre-organized for 5-HT/D2 pockets)
Comparator Or BaselineTryptamine / Indole precursors (Highly flexible, multiple rotatable bonds)
Quantified DifferenceSignificantly lower entropic penalty upon receptor binding
ConditionsIn silico docking and in vitro receptor binding assays

Procuring the rigid ergoline core provides a superior starting point for neuro-active drug design, ensuring higher hit rates compared to flexible indole-based libraries.

Non-Hallucinogenic Serotonin Receptor Modulator Synthesis

Ergoline is the ideal starting material for developing 5-HT2A/2B/2C and 5-HT6 modulators for psychiatric conditions (e.g., depression, anxiety). By starting with the unsubstituted core, researchers can avoid the hallucinogenic properties inherent to C8-substituted lysergamides while maintaining the high receptor docking efficiency of the tetracyclic scaffold [1].

Next-Generation Antiparasitic Drug Discovery

The ergoline scaffold has demonstrated unique efficacy in modulating the contractility of schistosomules. Unsubstituted ergoline serves as a critical, stereochemically stable building block for synthesizing novel antischistosomal agents that target parasitic bioaminergic G-protein coupled receptors without the side effects of traditional ergot extracts [2].

Dopamine D2 Receptor Ligand Libraries for Parkinson's Disease

Because it lacks the N6-methyl group of natural ergot extracts, procured ergoline allows for the direct synthesis of aza-analogous and N-alkylated derivatives. This structural freedom is essential for generating libraries that exhibit tuned intrinsic activities ranging from full agonism to partial agonism at D2 receptors, a crucial requirement for modern neurodegenerative disease research [3].

XLogP3

2.3

UNII

D5RC6H62GW

Wikipedia

Ergoline

Dates

Last modified: 02-18-2024

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